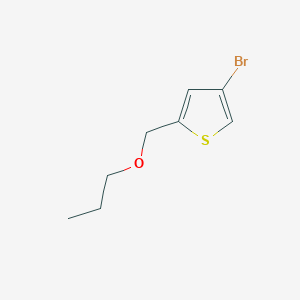

4-Bromo-2-(propoxymethyl)thiophene

Descripción

Significance of Thiophenes in Organic Synthesis and Materials Science

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in organic chemistry. nih.gov Its structural resemblance to benzene (B151609) allows it to often replace a benzene ring in biologically active molecules without a significant loss of activity, a principle applied in the development of numerous pharmaceuticals. wikipedia.org In organic synthesis, thiophenes serve as versatile building blocks for constructing complex molecular architectures. Their reactivity, which is greater than that of benzene in electrophilic substitution reactions, allows for selective functionalization at various positions on the ring. nih.gov

In the realm of materials science, thiophene-based compounds are paramount, particularly in the development of organic electronics. researchgate.net Their capacity to form conjugated polymers, such as polythiophenes, has led to their use in:

Organic Field-Effect Transistors (OFETs) nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs) nih.govresearchgate.net

Organic Solar Cells (OSCs) researchgate.netrsc.org

The excellent electron transport properties, chemical stability, and processability of thiophene derivatives make them ideal for these applications. researchgate.net Furthermore, their optical properties are harnessed in bioimaging to monitor biological processes involving proteins and DNA. researchgate.net

Role of Halogenated Thiophenes in Advanced Organic Chemistry

The introduction of halogen atoms (F, Cl, Br, I) onto the thiophene ring dramatically enhances its utility as a synthetic intermediate. Halogenated thiophenes are crucial precursors in a multitude of metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. jcu.edu.au These reactions include:

Suzuki-Miyaura Coupling: Reacting with boronic acids. jcu.edu.au

Stille Coupling: Reacting with organotin compounds. jcu.edu.au

Negishi Coupling: Reacting with organozinc reagents.

Kumada Coupling: Reacting with Grignard reagents. jcu.edu.au

The halogen atom serves as a reactive handle, allowing for the programmed and site-selective introduction of various aryl, alkyl, or alkynyl groups. nih.govthieme-connect.com This strategic functionalization is essential for tuning the electronic and physical properties of the resulting molecules for specific applications, such as organic semiconductors. nih.gov For instance, halogenated thiophenes have been used as versatile building blocks in the synthesis of arylated anthraquinones and other extended π-systems. sciforum.net Moreover, they can act as solvent additives to control the morphology and improve the efficiency of organic solar cells. rsc.org The ability to form halogen bonds also allows for the design and construction of supramolecular assemblies and functional materials. acs.orgrsc.org

Position of 4-Bromo-2-(propoxymethyl)thiophene within the Scope of Functionalized Heterocycles

This compound is a bifunctionalized thiophene derivative that exemplifies the principles of strategic molecular design. This compound incorporates two key features that define its chemical reactivity and potential applications: a bromine atom at the 4-position and a propoxymethyl group at the 2-position.

The bromine atom at the 4-position primarily serves as a leaving group for cross-coupling reactions. nih.gov Its position is significant, as it allows for the introduction of a substituent at a less sterically hindered site compared to the positions adjacent to the sulfur atom, influencing the regiochemistry of subsequent transformations.

The synthesis of related structures, such as 4-Bromo-2-propylthiophene, can be achieved via methods like the Wolff-Kishner reduction of the corresponding ketone, 1-(4-bromo-thien-2-yl)-1-propanone. chemicalbook.comresearchgate.net The precursor for the title compound, (4-Bromothiophen-2-yl)methanol, is a known intermediate used in the synthesis of biologically active compounds and organic electronic materials. chemimpex.com The ether linkage in this compound would typically be formed by reacting (4-Bromothiophen-2-yl)methanol with a propylating agent under basic conditions.

This specific arrangement of substituents makes this compound a valuable building block for the synthesis of more complex, precisely substituted thiophene-based materials for advanced applications.

Physicochemical Properties

Below is a table summarizing key physicochemical data for this compound and its immediate precursor.

| Property | Value (this compound) | Value ((4-Bromothiophen-2-yl)methanol) |

| CAS Number | 109594-27-8 | 79757-77-0 |

| Molecular Formula | C₈H₁₁BrOS | C₅H₅BrOS |

| Molecular Weight | 235.14 g/mol | 193.06 g/mol |

| Physical Form | Data not available | Solid |

| Melting Point | Data not available | 30 °C chemimpex.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-(propoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrOS/c1-2-3-10-5-8-4-7(9)6-11-8/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBYZPFKBPPWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Propoxymethyl Thiophene

Retrosynthetic Analysis and Strategic Disconnections for the Thiophene (B33073) Core

A retrosynthetic analysis of 4-Bromo-2-(propoxymethyl)thiophene reveals two primary strategic disconnections. The first is the carbon-bromine bond at the C4 position, and the second is the ether linkage of the propoxymethyl side chain at the C2 position. This leads to two main plausible synthetic pathways:

Pathway A : This approach involves the initial synthesis of a 2-substituted thiophene, followed by a regioselective bromination at the C4 position. The key challenge in this pathway is controlling the position of the incoming bromine atom, as the C5 position is often more reactive in 2-substituted thiophenes.

Pathway B : An alternative strategy is to start with a pre-brominated thiophene precursor, such as 3-bromothiophene (B43185) or 3,4-dibromothiophene, and then introduce the desired side chain at the C2 position. This pathway relies on the selective functionalization of a polyhalogenated thiophene.

A third, less direct, but viable approach could involve the construction of the thiophene ring itself from acyclic precursors already bearing the necessary functionalities, such as through a Paal-Knorr or Gewald synthesis. organic-chemistry.orgsigmaaldrich.com However, for the specific substitution pattern of the target molecule, functionalization of a pre-existing thiophene ring is generally more common.

Installation of the Bromo-Substituent at the C4 Position

The introduction of a bromine atom at the C4 position of a 2-substituted thiophene requires careful consideration of the directing effects of the existing substituent and the choice of brominating agent.

Regioselective Halogenation Strategies of Thiophene Derivatives

The C2 and C5 positions of the thiophene ring are the most electron-rich and thus the most susceptible to electrophilic substitution. When a 2-substituted thiophene is subjected to bromination, the incoming electrophile is typically directed to the C5 position. To achieve bromination at the C4 position, the more reactive C5 position must be blocked, or the reaction conditions must be tailored to favor the less common isomer.

One common strategy is to use a blocking group, such as a trialkylsilyl group, at the C5 position, which can be removed after the desired C4-bromination has been achieved. Alternatively, directed ortho-metalation, where a substituent at C2 directs lithiation to the C3 position, followed by quenching with a bromine source, can be employed to install the bromine at C3. Subsequent functionalization would then be needed at C2 and C4. For the target molecule, direct C4 bromination of a 2-substituted precursor is challenging but can be influenced by the nature of the C2 substituent.

Bromination of Precursors and Subsequent Functionalization

A more straightforward approach to ensure the correct regiochemistry is to brominate a suitable thiophene precursor prior to the installation of the final side chain. For instance, bromination of 2-acetylthiophene (B1664040) with a bromine source like N-bromosuccinimide (NBS) can lead to a mixture of brominated products. The separation of the desired 4-bromo-2-acetylthiophene isomer would provide a key intermediate.

Alternatively, starting with 3-bromothiophene allows for functionalization at the C2 position. This can be achieved through metalation at C2 followed by reaction with an appropriate electrophile. For example, lithiation of 3-bromothiophene at low temperatures with a strong base like n-butyllithium (n-BuLi) occurs selectively at the C2 position, which can then be reacted to build the side chain.

Synthesis of the 2-(Propoxymethyl) Side Chain

The 2-(propoxymethyl) side chain can be constructed either by a stepwise approach, involving the creation of a hydroxymethyl group followed by etherification, or by direct coupling of a propoxymethyl-containing fragment.

Introduction of Alkoxymethyl Moieties at the C2 Position

The introduction of a hydroxymethyl group at the C2 position is a common transformation. Starting from thiophene, this can be achieved by formylation (e.g., Vilsmeier-Haack reaction) to yield 2-thiophenecarboxaldehyde, followed by reduction of the aldehyde with a reducing agent like sodium borohydride (B1222165) to give 2-thiophenemethanol (B153580). sigmaaldrich.comchemicalbook.com

Alternatively, if starting from a brominated thiophene such as 2-bromothiophene (B119243), a Grignard reagent can be formed and reacted with formaldehyde (B43269) to yield 2-thiophenemethanol.

Propoxylation Approaches and Etherification Reactions

With 2-thiophenemethanol or a suitably substituted analogue (e.g., 4-bromo-2-thiophenemethanol) in hand, the propoxy group can be introduced via a Williamson ether synthesis. This involves the deprotonation of the alcohol with a base such as sodium hydride (NaH) to form the corresponding alkoxide, followed by reaction with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

An alternative route to a similar structure, 4-bromo-2-propylthiophene, involves the Wolff-Kishner reduction of 1-(4-bromo-thien-2-yl)-1-propanone. researchgate.net This suggests that a related ketone precursor could potentially be reduced to the methylene (B1212753) group of the target ether, though this is a less direct approach for an ether synthesis.

The following tables summarize typical reaction conditions for key synthetic steps based on analogous transformations reported in the literature.

Table 1: Exemplary Conditions for Regioselective Bromination of Thiophene Derivatives

| Starting Material | Brominating Agent | Solvent | Conditions | Major Product(s) | Reference(s) |

| 3-Hexylthiophene | N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature, overnight | 2-Bromo-3-hexylthiophene | orgsyn.org |

| 2-Propylthiophene | n-BuLi, then Br₂ | THF | -78 °C to Room Temp | 5-Bromo-2-propylthiophene | researchgate.net |

| 3-Methylthiophene | N-Bromosuccinimide (NBS) | Benzene (B151609) | Reflux | 3-(Bromomethyl)thiophene |

Table 2: General Conditions for Williamson Ether Synthesis of Thiophenemethanols

| Alcohol Precursor | Base | Propyl Source | Solvent | Conditions | Product Type |

| 2-Thiophenemethanol | Sodium Hydride (NaH) | 1-Bromopropane | Tetrahydrofuran (THF) | 0 °C to Room Temp | 2-(Propoxymethyl)thiophene |

| 4-Bromo-2-thiophenemethanol | Potassium tert-butoxide | 1-Iodopropane | Dimethylformamide (DMF) | Room Temperature | This compound |

Convergent and Divergent Synthetic Routes

The synthesis of complex molecules like this compound can be strategically planned using either convergent or divergent approaches. These strategies offer different advantages in terms of efficiency and the ability to generate molecular diversity.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. libretexts.org For this compound, a convergent approach might involve the coupling of a pre-functionalized thiophene ring bearing the propoxymethyl group with a bromine source, or the coupling of a 4-bromothiophene derivative with a side chain containing the propoxymethyl group.

In contrast, a divergent synthesis begins with a common core structure that is subsequently elaborated into a variety of related compounds. khanacademy.orgrsc.orgrsc.org Starting from a versatile intermediate like 2-(hydroxymethyl)thiophene or 4-bromo-2-(bromomethyl)thiophene, a divergent strategy would allow for the introduction of various alkoxy groups (including propoxy) in one branch of the synthesis, while other modifications could be made at the 4-position in another branch. khanacademy.orgrsc.orgnih.gov

Stepwise Functionalization of the Thiophene Ring

A common and logical approach to synthesizing this compound is the stepwise functionalization of a pre-existing thiophene ring. This method allows for precise control over the introduction of each substituent.

A plausible synthetic sequence could begin with the etherification of 2-thiophenemethanol to form 2-(propoxymethyl)thiophene. 2-Thiophenemethanol is a readily available starting material. organic-chemistry.org The etherification can be achieved via the Williamson ether synthesis as described previously.

The subsequent and crucial step is the regioselective bromination of 2-(propoxymethyl)thiophene. The directing effects of the propoxymethyl group at the 2-position will influence the position of bromination. The thiophene ring is highly activated towards electrophilic substitution. acs.org Direct bromination of thiophene itself typically yields 2-bromothiophene and then 2,5-dibromothiophene. wikipedia.orgchemicalforums.com However, the substituent at the 2-position will direct the incoming electrophile. Due to the activating nature of the ether-containing side chain, the bromination is expected to occur primarily at the 5-position. To achieve the desired 4-bromo substitution, a blocking group strategy or specific brominating agents that favor the 4-position might be necessary, or one might have to contend with the separation of isomers. chemicalforums.comgoogle.com

An alternative stepwise route could start with 2-bromothiophene. wikipedia.org This could be functionalized at the 5-position, which would then need to be isomerized or a more complex series of reactions would be required to install the propoxymethyl group at the 2-position and the bromine at the 4-position. A more direct route would be to start with a compound already brominated at the desired position, such as (4-bromothiophen-2-yl)methanol, as discussed in section 2.3.3.

Table 2: Proposed Stepwise Synthesis of this compound

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 2-Thiophenemethanol | 1. NaH 2. 1-Bromopropane | 2-(Propoxymethyl)thiophene |

This table outlines a potential stepwise synthesis. The bromination step may yield a mixture of isomers requiring separation. organic-chemistry.orgchemicalforums.comgoogle.com

Cyclization Reactions for Thiophene Ring Formation with Pre-installed Substituents

Instead of functionalizing a pre-formed thiophene ring, another powerful strategy is to construct the thiophene ring itself with the desired substituents already in place or in a precursor form. These methods often offer high regioselectivity and atom economy. mdpi.com

Metal-catalyzed heterocyclization of functionalized alkynes containing a sulfur atom is a modern and efficient method for synthesizing substituted thiophenes. mdpi.comnih.gov These reactions typically involve the activation of a carbon-carbon triple bond by a metal catalyst, followed by intramolecular nucleophilic attack by the sulfur-containing group. acs.orgmdpi.com

For the synthesis of this compound, one could envision a precursor such as a (Z)-2-en-4-yne-1-thiol derivative. nih.gov The substituents on the alkyne and alkene moieties would be chosen to correspond to the final substitution pattern on the thiophene ring. For instance, a palladium catalyst, such as PdI₂, can effectively catalyze the cycloisomerization of these substrates to yield 2,4-disubstituted thiophenes. nih.gov

Table 3: Generalized Metal-Catalyzed Heterocyclization for Thiophene Synthesis

This table is based on general methodologies for thiophene synthesis and would require the design of a specific precursor for the target molecule. nih.gov

Iodocyclization is a powerful tool for the direct synthesis of iodine-containing heterocycles from readily available starting materials. mdpi.com This method involves the reaction of a substrate containing a nucleophile and a carbon-carbon triple bond with an electrophilic iodine source, such as molecular iodine (I₂). mdpi.comresearchgate.netunipa.it The resulting iodinated heterocycle can then be further functionalized.

In the context of synthesizing this compound, one could first synthesize a 4-iodothiophene derivative using an iodocyclization reaction and then perform a halogen exchange reaction to introduce the bromine, or use a brominating agent in the cyclization if conditions permit. A suitable acyclic precursor would contain a sulfur nucleophile and an alkyne, designed to yield the desired substitution pattern upon cyclization. For example, the iodocyclization of (Z)-1-en-3-ynyl sulfides has been shown to produce 3-iodothiophenes. researchgate.net A carefully designed substrate could potentially lead to a 4-halothiophene.

Table 4: Representative Iodocyclization for Thiophene Synthesis

| Substrate Type | Reagent | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|

| (Z)-1-en-3-ynyl(butyl)sulfane | I₂ | - | CH₂Cl₂ | rt | 3-Iodothiophene |

This table illustrates general conditions for iodocyclization to produce iodinated thiophenes, which could be precursors to the target molecule. mdpi.comresearchgate.netorganic-chemistry.org

A metal-free approach for the synthesis of substituted thiophenes involves the dehydration and sulfur cyclization of alkynols with elemental sulfur (S₈). nih.govorganic-chemistry.orgacs.org This method is initiated by the generation of a trisulfur (B1217805) radical anion (S₃•⁻) which then adds to the alkyne. nih.govacs.org

To apply this to the synthesis of this compound, a suitably substituted alkynol precursor would be required. The substituents on the alkynol would need to be strategically placed to afford the desired 2,4-disubstituted thiophene upon cyclization with sulfur. This approach provides a direct route to the thiophene core, potentially incorporating the necessary functional groups or their precursors in a single step.

Table 5: General Conditions for Sulfur Cyclization of Alkynols

| Substrate Type | Sulfur Source | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Substituted Alkynol | S₈ | DMSO | Heat | Substituted Thiophene |

This table shows generalized conditions for the synthesis of thiophenes from alkynols and a sulfur source. nih.govorganic-chemistry.orgacs.org

Gewald and Paal-Knorr Type Syntheses for Substituted Thiophenes

The Gewald and Paal-Knorr reactions are foundational methods for constructing the thiophene ring, and their modern variations continue to be indispensable for creating substituted thiophenes.

The Gewald reaction is a multicomponent reaction that typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. derpharmachemica.comumich.edu This method is highly versatile due to the availability of a wide range of starting materials. umich.edu Modifications to the classic Gewald protocol have been developed to enhance its efficiency and applicability. For instance, novel conditions using an inorganic base in a THF/water mixture have been shown to suppress byproduct formation, simplifying product isolation. researchgate.net Furthermore, the use of microwave irradiation in conjunction with a soluble polymer-support has been demonstrated to significantly reduce reaction times and improve yields for the synthesis of 2-aminothiophene derivatives. organic-chemistry.org The general mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. derpharmachemica.comumich.edu

The Paal-Knorr thiophene synthesis provides a direct route to thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent. derpharmachemica.comorganic-chemistry.org Traditionally, phosphorus pentasulfide (P₄S₁₀) was used, but this often led to the formation of furan (B31954) byproducts due to its dehydrating properties. derpharmachemica.comorganic-chemistry.org The advent of Lawesson's reagent has offered a milder and more selective alternative. derpharmachemica.comorganic-chemistry.org The reaction mechanism is believed to proceed through the thionation of the dicarbonyl compound, followed by intramolecular condensation and dehydration to form the aromatic thiophene ring. organic-chemistry.org While the Paal-Knorr synthesis is a powerful tool, the synthesis of a specifically substituted thiophene like this compound would require a custom-synthesized 1,4-dicarbonyl precursor.

| Reaction Type | Key Reactants | Typical Products | Key Features |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base | 2-Aminothiophenes | Multicomponent, mild conditions, versatile. derpharmachemica.comumich.eduresearchgate.net |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Sulfurizing Agent (e.g., Lawesson's Reagent) | Substituted Thiophenes | Direct cyclization, requires specific precursors. derpharmachemica.comorganic-chemistry.org |

Transition Metal-Catalyzed Carbon-Carbon Bond Formation for Thiophene Assembly

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and thiophene synthesis is no exception. These methods often provide high levels of regioselectivity and functional group tolerance, which are crucial for preparing intricately substituted thiophenes.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for introducing substituents onto a pre-formed thiophene ring. For a molecule like this compound, a common strategy would involve the synthesis of a di-brominated thiophene followed by selective functionalization at the 2 and 4 positions.

More advanced methods focus on the construction of the thiophene ring itself. For example, palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols has been shown to produce substituted thiophenes under mild conditions. nih.gov Another approach involves the palladium-catalyzed reaction of 1-mercapto-3-yn-2-ols, which can be performed in the ionic liquid BmimBF₄, allowing for catalyst recycling. organic-chemistry.org Copper-catalyzed reactions are also widely used for thiophene synthesis, offering a cost-effective alternative to palladium. nih.gov

| Catalyst System | Substrate Type | Product | Key Advantages |

| Palladium(II) iodide/Potassium iodide | (Z)-2-en-4-yne-1-thiols | Substituted Thiophenes | Mild reaction conditions. nih.gov |

| Palladium(II) iodide | 1-Mercapto-3-yn-2-ols | Substituted Thiophenes | Catalyst can be recycled when using ionic liquids. organic-chemistry.org |

| Copper-based catalysts | Various | Substituted Thiophenes | Cost-effective, high regioselectivity. nih.gov |

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. The goal is to develop processes that are more environmentally benign, safer, and more efficient in terms of atom economy and resource utilization.

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents due to their negligible vapor pressure, thermal stability, and recyclability. researchgate.netmdpi.com In thiophene synthesis, ionic liquids can serve as both the solvent and, in some cases, the catalyst. For instance, the synthesis of 2-aminothiophenes via the Gewald reaction has been shown to proceed with higher efficiency in ionic liquids like [BMIM]PF₆ or [BMIM]BF₄ compared to traditional molecular solvents. mdpi.com The use of the ionic liquid [BMIM]BF₄ in the palladium-catalyzed synthesis of thiophenes from 1-mercapto-3-yn-2-ols allows for the recycling of the catalytic system. organic-chemistry.org Deep eutectic solvents (DES), another class of green solvents, are also being explored for thiophene synthesis. rsc.org

The development of metal-free synthetic methods is a key goal of green chemistry to avoid the toxicity, cost, and environmental impact associated with heavy metals. nih.govchim.it Several metal-free strategies for thiophene synthesis have emerged. One notable method involves the dehydration and sulfur cyclization of alkynols with elemental sulfur, which is initiated by the base-free generation of a trisulfur radical anion. organic-chemistry.orgacs.org Another approach is the sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide, which provides 2,5-disubstituted thiophenes in good to excellent yields under mild conditions. rsc.org Furthermore, the reaction of substituted buta-1-enes with potassium sulfide (B99878) allows for an atom-economical, transition-metal-free synthesis of thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org

Chemoselectivity and atom economy are central tenets of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste.

An environmentally sustainable strategy for the chemoselective heterocyclization of bromoenynes utilizes potassium ethyl xanthate (EtOCS₂K) as a thiol surrogate in a mixed solvent of tetrabutylphosphonium (B1682233) bromide and water. This transition-metal-free reaction provides a range of substituted thiophenes in good yields. organic-chemistry.org Atom-economical processes, such as the reaction of substituted buta-1-enes with potassium sulfide, are highly desirable as they proceed via C-H bond cleavage and form the thiophene ring with minimal byproduct formation. organic-chemistry.org Multicomponent reactions, like the Gewald synthesis, are inherently atom-economical as they combine multiple starting materials in a single step to form a complex product. nih.gov

| Green Chemistry Approach | Example Reaction | Key Benefits |

| Unconventional Solvents | Gewald reaction in [BMIM]BF₄ | Increased efficiency, catalyst/solvent recyclability. organic-chemistry.orgmdpi.com |

| Metal-Free Conditions | Cyclization of alkynols with elemental sulfur | Avoids heavy metal waste, mild conditions. organic-chemistry.orgacs.org |

| Chemoselective & Atom-Economical | Reaction of buta-1-enes with potassium sulfide | High atom economy, minimal byproducts. organic-chemistry.org |

Mechanistic Investigations and Reactivity of 4 Bromo 2 Propoxymethyl Thiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a powerful tool for the functionalization of aryl halides, including bromothiophenes. The C-Br bond in 4-Bromo-2-(propoxymethyl)thiophene is the primary site for these reactions, enabling the introduction of a wide array of substituents. Catalysts based on palladium, copper, and nickel are most commonly employed for these transformations.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Kumada, C-N Coupling)

Palladium complexes are the most extensively used catalysts for cross-coupling reactions involving bromothiophenes due to their high efficiency, functional group tolerance, and predictable reactivity. jcu.edu.au Reactions such as the Suzuki-Miyaura, Kumada, and Buchwald-Hartwig amination allow for the formation of C-C and C-N bonds, respectively.

The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the bromothiophene to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent (e.g., organoboron in Suzuki, organomagnesium in Kumada) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Site-Selective Functionalization of Bromothiophenes

In thiophenes bearing multiple reactive sites, such as C-H and C-Br bonds, palladium catalysts can exhibit remarkable site-selectivity. Research has shown that it is possible to perform C-H arylation on bromothiophenes without affecting the C-Br bond. For instance, the palladium-catalyzed coupling of 2-bromothiophene (B119243) can occur selectively at the C5-H bond, leaving the C-Br bond intact for subsequent functionalization. This selectivity is crucial for the programmed synthesis of complex oligothiophenes.

In the case of di-halogenated thiophenes, selectivity can often be achieved due to the different reactivity of halogens at the α (2 or 5) and β (3 or 4) positions. For example, in the Suzuki-Miyaura coupling of 2-bromo-5-iodothiophene (B1268587) derivatives, the reaction occurs selectively at the more reactive C-I bond. This principle allows for sequential, site-selective cross-couplings. For this compound, the primary reactive site for cross-coupling is the C4-Br bond. However, direct C-H functionalization at the C5 or C3 positions could also be a competing pathway under specific conditions, a strategy that has been successfully applied to other bromothiophenes to create versatile building blocks.

Ligand and Additive Effects on Selectivity and Yield

Additives, particularly bases in Suzuki couplings (e.g., K₃PO₄, Cs₂CO₃) or silver salts in direct C-H arylations (e.g., AgNO₃/KF), play a crucial role. The base activates the organoboron reagent in the transmetalation step of the Suzuki reaction. In some cases, additives like trimethyl borate (B1201080) can enhance the coupling of challenging heteroaromatic substrates by mitigating catalyst inhibition and promoting the solubility of boronate complexes.

The following table summarizes conditions used for the Suzuki-Miyaura coupling of various bromothiophene analogues, illustrating the impact of different catalysts and bases on reaction outcomes.

| Bromothiophene Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | 31-46% | |

| 2-Bromo-3-n-octylthiophene | 2-[5-(5,5-dimethyl-1,3,2-dioxaboran-2-yl)-2-thienyl]-5,5-dimethyl-1,3,2-dioxaborane | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 28% | |

| Ethyl p-(5-bromo-4-hexyl-2-thienyl)benzoate | 9-ethyl-9H-carbazole boronic acid | PdCl₂(PPh₃)₂ | - | - | 86% | |

| 2,2'-dibromo-5,5'-bithiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | High |

Mechanistic Pathways of Oxidative Addition and Transmetalation

The catalytic cycle of palladium-catalyzed cross-coupling is initiated by the oxidative addition of the C-Br bond of the bromothiophene to a low-valent palladium(0) species. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) complex. The metal center formally increases its oxidation state from 0 to +2 and its coordination number by two. For aryl halides, this process is believed to occur via a concerted mechanism.

Following oxidative addition, transmetalation occurs. In this step, the organic group from the organometallic coupling partner (e.g., the aryl group from an arylboronic acid in a Suzuki reaction) is transferred to the palladium(II) center, displacing the halide. This step typically requires activation by a base to form a more nucleophilic "ate" complex of the organoboron species. The final step, reductive elimination, involves the coupling of the two organic ligands on the palladium center to form the new C-C bond and regenerate the catalytically active Pd(0) species.

Copper-Catalyzed Coupling Reactions (e.g., Ullman Coupling)

Copper-catalyzed reactions, particularly the Ullmann coupling, represent a classical method for forming aryl-aryl or aryl-ether bonds. The traditional Ullmann condensation requires harsh conditions (high temperatures and stoichiometric copper), but modern protocols often use catalytic amounts of copper with various ligands, allowing for milder reaction conditions.

For a molecule like this compound, a copper-catalyzed Ullmann-type reaction could be used to couple it with another aryl group or with an alcohol to form a diaryl or an aryl ether, respectively. A patent for the synthesis of a related compound, 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid, describes an intramolecular Ullmann coupling to form a propoxy-thiophene linkage, demonstrating the utility of this reaction for installing alkoxide groups on a thiophene (B33073) ring. This suggests that the propoxymethyl group in the target molecule would be stable under such conditions.

The mechanism of the Ullmann reaction is thought to involve the oxidative addition of the aryl halide to a Cu(I) species. The resulting organocopper intermediate can then react with the coupling partner.

| Substrate | Coupling Partner | Catalyst | Base / Additive | Temperature (°C) | Product Type | Reference |

|---|---|---|---|---|---|---|

| 5-iodo-3-methyl-thiophene-2-carboxylic acid | 1-propanol | (CuOTf)₂·toluene | Cs₂CO₃ | 95 | Aryl-ether bond | |

| Aryl Bromides | Aliphatic Diols | CuCl₂ | K₂CO₃ | - | Aryl-ether bond | |

| 1-Iodo-2-nitrobenzene | (Self-coupling) | Copper | None | ~200 | Aryl-aryl bond |

Nickel-Catalyzed Reactions

Nickel catalysts serve as a more economical alternative to palladium for many cross-coupling reactions. They are particularly effective in Kumada couplings, which pair Grignard reagents with organic halides. Nickel catalysts can also be used for Suzuki-type reactions and C-S bond activation couplings.

The Kumada coupling of a bromothiophene, such as this compound, with an alkyl or aryl Grignard reagent would yield the corresponding substituted thiophene. Nickel catalysts like Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane) are standard for this transformation. The high reactivity of Grignard reagents can sometimes lead to lower functional group tolerance compared to Suzuki or Stille couplings.

The mechanism of nickel-catalyzed couplings can be more complex than that of palladium, sometimes involving Ni(I)/Ni(III) catalytic cycles or radical pathways, in addition to the more common Ni(0)/Ni(II) cycle. The specific pathway often depends on the ligands, substrates, and reaction conditions.

The following table shows examples of nickel-catalyzed couplings with thiophene substrates.

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst / Ligand | Yield (%) | Reference |

|---|---|---|---|---|---|

| Kumada Coupling | 2-Bromothiophene | Grignard of dibromothiophene derivative | Ni(dppp)Cl₂ | 50% | |

| Kumada Coupling | 3-Bromothienothiophene | Alkyl Grignard reagent | Ni(dppp)Cl₂ | Low (<10%) | |

| Cross-electrophile coupling | Aryl thiols (via C-S activation) | Aryl bromides | Nickel catalyst | Moderate to good |

Carbon-Hydrogen (C-H) Bond Functionalization

The direct functionalization of C-H bonds has emerged as a powerful, atom-economical strategy in organic synthesis. For this compound, the C-H bonds at the 3- and 5-positions are targets for such transformations, with the directing effect of the propoxymethyl group and the electronic influence of the bromine atom dictating the regioselectivity.

Directed C-H Activation and Arylation Strategies

Palladium-catalyzed direct arylation is a premier method for forming carbon-carbon bonds, often bypassing the need for pre-functionalized organometallic reagents. In the context of this compound, the ether oxygen of the propoxymethyl group can act as a directing group, facilitating C-H activation at the adjacent C3 position. However, the most acidic proton is typically at the C5 position, adjacent to the sulfur atom, which is a common site for metallation and subsequent functionalization in thiophene chemistry.

Studies on related halo-substituted heterocycles have demonstrated that C-H arylation can be achieved with high chemoselectivity, leaving the carbon-halogen bond intact. For instance, palladium-catalyzed arylation of 4-bromo N-substituted pyrazoles proceeds selectively at the C5 position without cleavage of the C-Br bond. rsc.org This selectivity is crucial for retaining the bromine atom for subsequent cross-coupling reactions. The reaction of this compound with aryl bromides would likely proceed via a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst activates the C5-H bond, followed by coupling with the aryl partner.

Typical conditions for such transformations involve a palladium catalyst, such as palladium(II) acetate (B1210297), often without the need for a phosphine (B1218219) ligand, and a base like potassium acetate or potassium pivalate (B1233124) in a polar aprotic solvent like DMA. rsc.orgnih.gov The choice of base and reaction conditions can be tuned to favor C-H activation over competing pathways like the halogen dance or direct oxidative addition into the C-Br bond. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Direct Arylation

| Catalyst System | Base | Solvent | Typical Temp. | Target Position | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | KOAc | DMA | 110-150°C | C5 | rsc.org |

| Pd(OAc)₂ | PivOK | Toluene/Xylene | 110-130°C | C5 | nih.gov |

| Pd(OAc)₂ / dppb | K₂CO₃ | DMA | 150°C | C5 | researchgate.net |

Oxidative Cyclization Pathways

Oxidative cyclization reactions can construct complex fused-ring systems from simpler precursors. While specific examples involving this compound are not prevalent, the general principles can be applied. Such pathways often involve the generation of radical species or the use of high-valent metal catalysts to forge new intramolecular bonds. nih.gov For a derivative of this compound appropriately functionalized at the propoxymethyl side chain, an intramolecular cyclization could be envisioned.

For example, if the propyl chain were terminated with an aryl or alkenyl group, intramolecular oxidative coupling could lead to the formation of a new ring fused to the thiophene core. These reactions are often promoted by oxidants like iron(III) chloride, DDQ, or through electrochemical methods. Another strategy involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, which proceeds via a 5-endo-dig S-cyclization, demonstrating how a sulfur-containing precursor can be cyclized to form a thiophene ring. mdpi.com This highlights the fundamental reactivity patterns that could be adapted for elaborating the structure of this compound.

Halogen Dance Reactions and Regioisomerization Studies

Halogen dance (HD) reactions are base-catalyzed isomerizations where a halogen atom "dances" around an aromatic ring. whiterose.ac.ukic.ac.uk This reaction is particularly well-documented for bromothiophenes and represents a significant potential side reaction—or a synthetic opportunity—when treating this compound with strong bases like lithium diisopropylamide (LDA). ic.ac.uk

The mechanism typically begins with deprotonation by the strong base at the most acidic position. For this compound, this is the C5 position. This generates a thienyllithium intermediate. This intermediate can then induce a series of bromine-lithium exchange steps, leading to a thermodynamic mixture of regioisomers. The driving force is the formation of the most stable lithiated intermediate. ic.ac.uk A plausible pathway for the halogen dance starting from this compound (A) is the formation of 3-bromo-2-(propoxymethyl)-5-lithiothiophene (C) via the intermediate 5-lithio-4-bromothiophene derivative (B) and a transbrominating agent, such as an initially formed dibromothiophene species. ic.ac.ukias.ac.in

This regioisomerization allows access to substitution patterns that are not directly available. For example, quenching the rearranged lithiated intermediate with an electrophile (E+) would install a functional group at a position different from the initial deprotonation site.

Table 2: Halogen Dance Reaction Overview

| Starting Material Position | Base | Key Intermediate | Potential Product Position | Driving Force | Reference |

|---|---|---|---|---|---|

| 4-Bromo | LDA | 5-Lithio-4-bromothiophene | 3-Bromo-5-E | Formation of most stable lithio-intermediate | ic.ac.ukias.ac.in |

Electrophilic Aromatic Substitution Reactivity of the Thiophene Ring

The thiophene ring is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating character of the sulfur atom. numberanalytics.com Substitution typically occurs at the C2 or C5 positions. In this compound, the C2 and C4 positions are blocked. The remaining C3 and C5 positions are available for substitution.

The outcome of an electrophilic attack is governed by the combined electronic effects of the existing substituents.

The 2-propoxymethyl group is an ortho-, para-director (activating). It activates the C3 position (ortho) and the C5 position (para).

Both substituents direct incoming electrophiles to the C3 and C5 positions. The C5 position, being adjacent to the sulfur atom, is generally the most activated site in the thiophene ring. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) on this compound is expected to occur predominantly at the C5 position . numberanalytics.comchemenu.com For example, bromination with N-bromosuccinimide (NBS) would be expected to yield 4,5-dibromo-2-(propoxymethyl)thiophene.

Radical Reactions and Photochemical Transformations

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical or photochemical conditions. Irradiation of bromothiophenes with UV light can lead to the formation of a thienyl radical and a bromine atom, resulting in debromination. researchgate.net This process can be used to selectively remove the bromine atom if desired.

Alternatively, the bromine atom can be replaced via a radical chain mechanism using a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen atom donor such as tributyltin hydride (n-Bu3SnH). uchicago.edu The tributyltin radical abstracts the bromine atom to form a thienyl radical at the C4 position. This radical can then be quenched by abstracting a hydrogen atom from another molecule of tributyltin hydride, yielding 2-(propoxymethyl)thiophene. This thienyl radical intermediate could also be trapped by other radical acceptors to form new C-C or C-heteroatom bonds.

Functional Group Interconversions of the Propoxymethyl Moiety

The propoxymethyl group is an alkyl ether and can be cleaved under various conditions to unmask a hydroxymethyl group or be converted into other functionalities. The most common method for cleaving such ethers is treatment with strong protic acids like HBr or HI, or with Lewis acids like boron tribromide (BBr₃). youtube.comyoutube.com

The mechanism depends on the structure of the ether. For the primary propoxy group, the reaction with HBr would likely proceed via an S_N2 mechanism. The ether oxygen is first protonated by the acid to create a good leaving group (propanol). The bromide ion then acts as a nucleophile, attacking the methylene (B1212753) carbon of the thiophene ring to yield 2-(bromomethyl)-4-bromothiophene and propanol. youtube.commdma.ch

Reaction Scheme for Ether Cleavage: 4-Br-Th-CH₂-O-Pr + 2 HBr → 4-Br-Th-CH₂-Br + Pr-OH + H₂O

This transformation is valuable as it converts the relatively inert ether into a reactive bromomethyl group, which is a versatile precursor for further synthetic modifications, such as nucleophilic substitution or the formation of organometallic reagents.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Propoxymethyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity of atoms in 4-Bromo-2-(propoxymethyl)thiophene can be determined.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the thiophene (B33073) ring protons and the propoxymethyl side chain. The two protons on the thiophene ring are in different chemical environments and are expected to appear as distinct singlets or doublets if long-range coupling is resolved. The protons of the propoxymethyl group (-O-CH₂-CH₂-CH₃) will show characteristic shifts and splitting patterns: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the oxygen atom. The methylene group linking the ether to the thiophene ring (-S-C-CH₂-O-) would likely appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. It is expected to show eight distinct carbon signals, corresponding to each unique carbon atom in the molecule. The carbon atoms of the thiophene ring will resonate in the aromatic region, with the carbon atom bonded to the bromine (C4) being significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons of the propoxymethyl side chain will appear in the aliphatic region of the spectrum.

Predicted NMR Data for this compound

¹H NMR (Proton)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene H-3 | ~7.0 - 7.2 | s |

| Thiophene H-5 | ~6.9 - 7.1 | s |

| -CH₂-O (Thiophene-CH₂) | ~4.6 - 4.8 | s |

| -O-CH₂- (Propoxy) | ~3.5 - 3.7 | t |

| -CH₂- (Propoxy) | ~1.6 - 1.8 | sext |

¹³C NMR (Carbon)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiophene) | ~145 - 150 |

| C3 (Thiophene) | ~125 - 128 |

| C4 (Thiophene) | ~110 - 115 |

| C5 (Thiophene) | ~128 - 132 |

| -CH₂-O (Thiophene-CH₂) | ~68 - 72 |

| -O-CH₂- (Propoxy) | ~75 - 78 |

| -CH₂- (Propoxy) | ~22 - 25 |

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a clear correlation between the adjacent methylene groups of the propyl chain (-O-CH₂-CH₂ -CH₃ ). The absence of correlation between the two thiophene protons would confirm their separation by the bromine and propoxymethyl substituents.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to unambiguously assign each carbon signal to its attached proton(s). For example, the proton signal at ~1.0 ppm would correlate with the carbon signal at ~11 ppm, confirming the terminal methyl group of the propoxy chain.

Deuterium (B1214612) (²H) labeling is a powerful tool for tracing reaction pathways and understanding reaction mechanisms. In the context of thiophene chemistry, H/D exchange studies can reveal the relative acidity of the ring protons. Studies on similar thiophene systems have shown that the β-protons (at positions 3 and 4) can undergo H/D exchange under certain catalytic conditions, such as with a silver carbonate catalyst. nih.gov

For this compound, a deuterium labeling experiment could involve treating the compound with a deuterium source (e.g., D₂O) and a suitable catalyst. By analyzing the resulting product via NMR or MS, the position and extent of deuterium incorporation can be determined. Selective deuteration at the C3 or C5 position would provide valuable information about the electronic effects of the bromo and propoxymethyl substituents on the reactivity of the thiophene ring. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₈H₁₁BrOS. HRMS would be used to confirm this composition. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio and result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted HRMS Data

| Ion | Calculated m/z |

|---|---|

| [C₈H₁₁⁷⁹BrOS]⁺ | 233.9792 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce a characteristic spectrum of daughter ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For this compound, key fragmentation pathways would likely include:

Loss of the propoxy group: Cleavage of the ether bond could lead to the formation of a [M - OCH₂CH₂CH₃]⁺ fragment.

Alpha-cleavage: Fragmentation of the propyl chain, such as the loss of an ethyl radical (•CH₂CH₃) to form a [M - 29]⁺ ion.

Benzylic-type cleavage: Cleavage of the C-C bond adjacent to the thiophene ring, resulting in a stable thienyl-methyl cation.

Loss of Bromine: Cleavage of the C-Br bond to form a [M - Br]⁺ fragment.

Analyzing these specific fragment ions allows for the confident verification of the propoxymethyl side chain and its position on the brominated thiophene core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the 2,4-disubstituted thiophene ring, the C-Br bond, the C-O-C ether linkage, and the propyl group.

The primary vibrational modes and their expected wavenumber ranges are detailed below:

Aromatic C-H Stretching: The C-H stretching vibrations of the thiophene ring are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. libretexts.org The presence of two adjacent hydrogens on the thiophene ring may give rise to distinct absorption bands in this region.

Aliphatic C-H Stretching: The propyl group will show characteristic C-H stretching vibrations from its methyl (CH₃) and methylene (CH₂) groups. These bands are expected in the 2960-2850 cm⁻¹ region. nih.gov

Thiophene Ring Stretching: The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic thiophene ring typically result in several bands in the 1600-1400 cm⁻¹ region. libretexts.org For 2-substituted thiophenes, bands are often observed between 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹. nih.gov

Ether C-O Stretching: The most prominent feature of the ether linkage is the strong C-O-C stretching vibration. For alkyl ethers, this absorption is typically found in the range of 1150-1050 cm⁻¹. libretexts.orgpressbooks.pub The specific position within this range can be influenced by the surrounding molecular structure.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations for the C-H bonds on the thiophene ring are expected. For 2,4-disubstituted thiophenes, in-plane deformations can be found between 1246-1190 cm⁻¹ and 1095-1056 cm⁻¹. nih.gov Out-of-plane C-H bending vibrations are also characteristic and appear in the 900-675 cm⁻¹ range. libretexts.org

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear at lower wavenumbers, generally in the range of 690-515 cm⁻¹. quimicaorganica.orglibretexts.org This absorption is often found within the fingerprint region of the spectrum.

The following table summarizes the expected characteristic IR absorption bands for this compound and their assignments.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching | Thiophene Ring | 3100-3000 | Medium to Weak |

| C-H Stretching | Propyl Group (CH₃, CH₂) | 2960-2850 | Strong |

| C=C Stretching | Thiophene Ring | 1600-1400 | Medium |

| C-O-C Stretching | Ether | 1150-1050 | Strong |

| C-H In-Plane Bending | Thiophene Ring | 1246-1056 | Medium |

| C-H Out-of-Plane Bending | Thiophene Ring | 900-675 | Strong |

| C-Br Stretching | Bromo-Aromatic | 690-515 | Medium to Strong |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While a specific crystal structure for this compound has not been reported, we can predict its likely structural characteristics based on studies of similar substituted thiophene derivatives. nih.govuzh.chtandfonline.com

An XRD analysis would provide key structural parameters, including:

Crystal System and Space Group: This describes the symmetry of the unit cell and the arrangement of molecules within it. Substituted thiophenes have been observed to crystallize in various systems, including monoclinic and orthorhombic. For example, 1-(4-Bromophenyl)-3-(2-thienyl)prop-2-en-1-one crystallizes in the monoclinic system with a P2₁/c space group.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). These parameters define the size and shape of the repeating unit in the crystal lattice.

Molecular Conformation: XRD would reveal the planarity of the thiophene ring and the conformation of the propoxymethyl substituent. The ether linkage allows for rotational freedom, and its preferred orientation relative to the thiophene ring would be determined.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. The bromine atom, with its electron density, could participate in halogen bonding or other short contacts that influence the crystal packing. uzh.ch In some brominated thiophene structures, Br···H and H···H contacts are significant contributors to the crystal packing. nih.gov

The expected crystallographic data for this compound, based on analogous structures, are summarized in the table below.

| Parameter | Description | Expected Value/Information |

| Crystal System | The basic repeating shape of the crystal lattice. | Likely Monoclinic or Orthorhombic |

| Space Group | The symmetry operations that describe the unit cell. | Centrosymmetric or non-centrosymmetric (e.g., P2₁/c, Pbca) |

| Z | The number of molecules per unit cell. | Typically 2, 4, or 8 |

| Bond Lengths | The distances between bonded atoms (e.g., C-S, C-C, C-Br, C-O). | Consistent with standard values for these bond types. |

| Bond Angles | The angles formed by three connected atoms. | Reflecting the sp² hybridization of the thiophene ring and sp³ of the propyl chain. |

| Torsion Angles | The dihedral angles that define the 3D shape of the molecule. | Detailing the orientation of the propoxymethyl group relative to the ring. |

Due to the absence of specific computational chemistry studies on this compound in the provided search results, a detailed article with specific research findings and data tables as requested cannot be generated at this time. The search results provide general methodologies for computational studies on thiophene derivatives but lack the specific data required to populate the requested sections and subsections for this compound.

Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Propoxymethyl Thiophene

Quantum Chemical Investigations of Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting and interpreting the spectroscopic properties of molecules like 4-Bromo-2-(propoxymethyl)thiophene. nih.gov These computational methods allow for the elucidation of electronic structure and its relationship to spectral data, offering profound insights that complement experimental findings. nih.gov Methodologies such as DFT with the B3LYP functional and basis sets like 6-311+G(d,p) are commonly used for optimizing molecular geometry and predicting spectroscopic parameters. nih.govnih.gov

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure determination. Theoretical calculations of NMR chemical shifts provide a basis for assigning experimental signals and understanding the electronic environment of atomic nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting isotropic chemical shifts (δ).

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. The chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the electronegativity and spatial arrangement of neighboring atoms and functional groups—namely the bromine atom, the thiophene (B33073) ring, and the propoxymethyl substituent.

The bromine atom at the C4 position is expected to exert a significant deshielding effect on the adjacent H3 proton of the thiophene ring due to its electron-withdrawing nature. Similarly, the propoxymethyl group at C2 will influence the chemical shifts of the C2, C3, and methylene (B1212753) protons of the substituent. The predicted chemical shifts for the thiophene ring protons (H3 and H5) and carbons (C2, C3, C4, C5) are critical for confirming the substitution pattern.

Illustrative Data: The following table presents hypothetical ¹³C and ¹H NMR chemical shifts for this compound, calculated using the GIAO method with a DFT (B3LYP/6-311+G(d,p)) approach, referenced to tetramethylsilane (TMS).

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound. Note: This data is illustrative and based on typical computational results for similar thiophene derivatives.

| Atom Number | Predicted ¹³C Shift (ppm) | Atom Number | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 | 155.8 | H3 | 7.15 |

| C3 | 126.4 | H5 | 7.20 |

| C4 | 112.5 | H6 (CH₂) | 4.60 |

| C5 | 129.1 | H7 (CH₂) | 3.55 |

| C6 (O-CH₂) | 75.3 | H8 (CH₂) | 1.70 |

| C7 (CH₂) | 22.9 | H9 (CH₃) | 0.98 |

Vibrational Frequency Calculations (FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups and bonding within a molecule. Theoretical vibrational frequency calculations are essential for assigning the absorption bands observed in an experimental FTIR spectrum. mdpi.com These calculations are typically performed using DFT after the molecule's geometry has been optimized to a stable energy minimum. nih.gov The resulting theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method. iosrjournals.org

Key vibrational modes for this compound would include:

C-H stretching of the aromatic thiophene ring and the aliphatic propoxy group.

C-S stretching and ring deformation modes characteristic of the thiophene core.

C-O-C stretching modes of the ether linkage.

C-Br stretching mode, typically found at lower frequencies.

Illustrative Data: The table below shows a selection of predicted vibrational frequencies for this compound.

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound. Note: This data is illustrative and based on typical computational results for similar thiophene derivatives. Frequencies are scaled.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) aromatic | 3105 | Thiophene ring C-H stretch |

| ν(C-H) aliphatic | 2960-2875 | Propoxy group CH₂, CH₃ stretches |

| ν(C=C) aromatic | 1550, 1450 | Thiophene ring C=C stretching |

| ν(C-O-C) | 1110 | Asymmetric ether C-O-C stretch |

| Thiophene ring breathing | 830 | Ring deformation |

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. journalirjpac.com Computational chemistry allows for the prediction of NLO properties, such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀), which quantify the molecule's response to an external electric field. Thiophene derivatives are known to exhibit NLO properties due to their π-conjugated electronic systems. journalirjpac.com

The presence of both an electron-donating group (propoxymethyl) and an electron-withdrawing group (bromo) on the thiophene ring can enhance the intramolecular charge transfer and, consequently, the NLO response. Calculations based on DFT can provide values for these properties, offering a preliminary assessment of the compound's potential as an NLO material. pnrjournal.com High hyperpolarizability values are indicative of a strong NLO response. researchgate.net

Illustrative Data: Below are hypothetical NLO parameters for this compound calculated at the DFT/B3LYP level.

Table 3: Predicted NLO Properties of this compound. Note: This data is illustrative and based on typical computational results for similar organic molecules.

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | 3.50 Debye |

| Mean Polarizability (α) | 1.85 x 10⁻²³ esu |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. iosrjournals.org It provides a detailed picture of the bonding and electronic structure by transforming the calculated wavefunctions into localized bonding, anti-bonding, and lone-pair orbitals. nih.gov

For this compound, NBO analysis can reveal key electronic features:

Charge Distribution: Calculation of the natural charges on each atom indicates the electron distribution across the molecule, highlighting the polarity of bonds like C-Br, C-S, and C-O.

Hyperconjugative Interactions: The analysis quantifies the stabilization energy (E⁽²⁾) associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. researchgate.net Significant interactions might include the delocalization of lone pair electrons from the oxygen or sulfur atoms into anti-bonding orbitals of the thiophene ring (n → π) or delocalization from π-orbitals of the ring into σ orbitals (π → σ*). These interactions are crucial for the molecule's stability and reactivity. iosrjournals.org

Illustrative Data: The table presents examples of significant donor-acceptor interactions and their stabilization energies as would be determined by an NBO analysis.

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix. Note: This data is illustrative and based on typical computational results for substituted thiophenes.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) S1 | π*(C2-C3) | 18.5 | Lone Pair Delocalization |

| LP(1) S1 | π*(C4-C5) | 15.2 | Lone Pair Delocalization |

| LP(2) O | σ*(C2-C6) | 5.8 | Hyperconjugation |

| π(C2-C3) | π*(C4-C5) | 22.1 | π-Conjugation |

Research Applications and Potential of 4 Bromo 2 Propoxymethyl Thiophene

Applications in Advanced Materials Science

In materials science, functionalized thiophenes are foundational components for creating organic electronic materials. The unique electronic and optical properties of polythiophene and its derivatives make them suitable for a wide range of applications. wikipedia.org The specific substitution pattern of 4-Bromo-2-(propoxymethyl)thiophene makes it a precursor for materials with tailored properties for advanced electronic devices.

This compound is an ideal precursor for the synthesis of conducting polymers, specifically poly(2-(propoxymethyl)thiophene). The bromine atom at an alpha-position (position 4, adjacent to the sulfur atom in the thiophene (B33073) ring) allows for controlled polymerization, leading to well-defined polymer chains. nih.gov The resulting polymers are part of the polythiophene family, a major class of organic semiconductors known for their stability and electronic properties. researchgate.net

The presence of the 2-(propoxymethyl) side chain is crucial. Alkoxy and other side chains on the thiophene backbone are known to improve the solubility and processability of the resulting polymers, which are often intractable otherwise. researchgate.netaau.edu.et This enhancement in solubility allows for the use of solution-based processing techniques, which are essential for fabricating large-area and flexible electronic devices. Furthermore, the nature of the side chain can be used to fine-tune the electronic energy levels (HOMO/LUMO) and solid-state packing of the polymer, which directly impacts the performance of electronic devices. acs.org

Several metal-catalyzed cross-coupling reactions can be employed to polymerize brominated thiophene monomers like this compound. These methods allow for the synthesis of regioregular polymers, where the side chains are arranged in a consistent head-to-tail (HT) fashion, a structural feature that is critical for achieving high charge carrier mobility. pkusz.edu.cn The primary methods include Kumada, Stille, and direct arylation polycondensation.

Kumada Catalyst-Transfer Polycondensation (KCTP): Also known as Grignard Metathesis (GRIM) polymerization, this is a powerful chain-growth method for synthesizing well-defined, regioregular polythiophenes. nih.govrsc.org The process involves converting the bromothiophene monomer into a Grignard reagent, which is then polymerized using a nickel catalyst, such as Ni(dppp)Cl2. rsc.orgrsc.org This technique offers excellent control over the polymer's molecular weight and can be used to create block copolymers. nih.govcmu.edu

Stille Polycondensation: The Stille reaction is a versatile palladium-catalyzed coupling between an organostannane and an organic halide. wiley-vch.de For polymerization, a distannylated thiophene monomer can be reacted with a dihalogenated comonomer, or a brominated thiophene monomer can be converted to its stannylated derivative before polymerization. researchgate.netacs.org This method is known for its tolerance to a wide variety of functional groups. nih.gov

Direct Arylation Polycondensation (DArP): This newer method offers a more atom-economical and sustainable alternative by avoiding the pre-functionalization steps (e.g., Grignard or stannane (B1208499) formation) required in Kumada and Stille couplings. DArP directly couples C-H bonds with C-Br bonds, simplifying the synthesis of conjugated polymers from monomers like this compound. rsc.orgmdpi.com

Table 1: Comparison of Polymerization Strategies for this compound

| Polymerization Method | Catalyst System | Monomer Pre-functionalization | Key Advantages |

| Kumada (KCTP/GRIM) | Nickel-based (e.g., Ni(dppp)Cl₂) | Conversion to Grignard reagent (R-MgBr) rsc.org | Chain-growth mechanism, high regioregularity, control over molecular weight nih.gov |

| Stille Coupling | Palladium-based (e.g., Pd(PPh₃)₄) | Conversion to organostannane (R-SnBu₃) researchgate.net | High tolerance to functional groups, versatile for copolymer synthesis wiley-vch.denih.gov |

| Direct Arylation (DArP) | Palladium-based (e.g., Pd₂(dba)₃) | None required (direct C-H/C-Br coupling) rsc.org | Atom-economical, fewer synthetic steps, reduced toxic byproducts mdpi.com |

The 2-(propoxymethyl) group of this compound is integral to the final polymer's architecture and properties. During polymerization, this group becomes a pendant side chain on the polythiophene backbone. The flexibility and polarity of the ether linkage in the propoxymethyl group can disrupt excessive chain packing, thereby increasing the polymer's solubility in common organic solvents. researchgate.net This improved processability is a significant advantage for creating uniform thin films required for electronic applications.

Moreover, the ether oxygen atom can engage in specific interactions, potentially influencing the polymer's morphology and its interface with other materials in a device. The ability to create functionalized block copolymers using methods like KCTP allows for the design of even more complex architectures, such as self-assembling nanowires or structured polymer brushes, which could have novel electronic and photonic properties. cmu.eduacs.org

Polythiophenes derived from alkoxy-substituted monomers are extensively used as the active semiconductor layer in Organic Field-Effect Transistors (OFETs) and as hole-transport or emissive layers in Organic Light-Emitting Diodes (OLEDs). pkusz.edu.cnnih.gov The polymer synthesized from this compound would be a p-type semiconductor, where charge is transported via holes.

The performance of these devices is highly dependent on the polymer's structural and electronic properties. The alkoxy side chain plays a critical role in this context. acs.org It influences the polymer's ionization potential and electron affinity, which determines the efficiency of charge injection from the electrodes. Additionally, the side chain's size and shape affect the intermolecular packing of the polymer chains in the solid state, which is a key determinant of charge carrier mobility in OFETs. For OLEDs, the side chain can also be used to tune the emission color of the polymer. pkusz.edu.cn The propoxymethyl group, by providing solubility and influencing solid-state order, would be instrumental in optimizing the performance of such devices.

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to have custom-made recognition sites for a specific target molecule. mdpi.com Thiophene derivatives are attractive functional monomers for creating MIPs, often through electropolymerization. nih.govnih.gov In this process, the thiophene monomer, a cross-linking agent, and a template molecule (the target analyte) are polymerized. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target.

This compound is a candidate for this application. The thiophene ring can be electropolymerized to form the polymer matrix. The propoxymethyl side chain, with its ether oxygen, could form non-covalent interactions, such as hydrogen bonds, with a suitable template molecule. These interactions would help to organize the monomer units around the template during the imprinting process, leading to the formation of highly selective binding sites. acs.org Such MIPs could be used as the recognition element in chemical sensors for environmental monitoring, food safety, or diagnostics.

Precursor for Conducting Polymers and Organic Semiconductors

Role in Medicinal Chemistry and Pharmaceutical Development

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their widespread presence in pharmacologically active compounds. nih.govresearchgate.net They are bioisosteres of benzene (B151609) rings and are found in numerous approved drugs. derpharmachemica.com The thiophene nucleus is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. pharmaguideline.com

Halogenated thiophenes, such as this compound, serve as crucial intermediates or building blocks in the synthesis of complex pharmaceutical agents. nih.gov The bromine atom acts as a synthetic handle, allowing for the introduction of various other functional groups through metal-catalyzed cross-coupling reactions. This enables medicinal chemists to systematically modify the structure to optimize its interaction with a biological target (e.g., an enzyme or receptor).

The propoxymethyl side chain can also contribute to the pharmacological profile of a potential drug molecule. Alkoxy groups can influence a compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical pharmacokinetic and pharmacodynamic properties. nih.gov Therefore, this compound represents a versatile starting material for constructing novel thiophene-based compounds with potential therapeutic applications. chemicalbook.com

Scaffold for Novel Pharmacologically Active Compounds

The thiophene ring is a well-established pharmacophore in medicinal chemistry, and this compound serves as an excellent scaffold for the development of new drugs. nih.gov The presence of the bromine atom allows for various cross-coupling reactions, enabling the introduction of diverse functional groups and the creation of extensive compound libraries for screening. chemimpex.com

Researchers have utilized this scaffold to synthesize novel compounds with a wide range of potential therapeutic applications, including:

Anticancer Agents: Thiophene derivatives have shown significant promise as anticancer agents. nih.govresearchgate.net The structural features of this compound can be modified to design molecules that target specific pathways involved in cancer progression. researchgate.net

Neurological Disorder Treatments: The thiophene nucleus is a key component in several drugs targeting the central nervous system. nih.gov The lipophilicity of the thiophene ring can contribute to blood-brain barrier penetration, a crucial factor for drugs targeting neurological disorders. nih.gov The this compound scaffold can be used to develop novel treatments for conditions like Alzheimer's disease, Parkinson's disease, and epilepsy. nih.govnih.gov

Anti-inflammatory Agents: Thiophene-based compounds have demonstrated potent anti-inflammatory properties. researchgate.net By modifying the this compound structure, researchers can develop new anti-inflammatory drugs with improved efficacy and fewer side effects.

Intermediates in the Synthesis of Complex Drug Candidates

Beyond its direct use as a scaffold, this compound is a crucial intermediate in the multi-step synthesis of complex drug candidates. google.comarborpharmchem.com Its specific reactivity allows for controlled and regioselective modifications, which are essential for building intricate molecular architectures. google.com

A notable example is its use in the synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid, a key intermediate for certain therapeutic agents. google.com The synthesis involves a series of reactions where the propoxymethyl group is introduced and the thiophene ring is further functionalized. google.com This highlights the compound's role in facilitating the construction of highly substituted thiophene rings, which are common motifs in many biologically active molecules.

The following table outlines the role of this compound and related intermediates in the synthesis of complex molecules.

| Intermediate | Synthetic Application | Reference |

| This compound | Starting material for multi-step synthesis of complex drug candidates. | google.com |

| 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid | An advanced intermediate derived from thiophene precursors for therapeutic agents. | google.com |

| 2-bromo-5-(bromomethyl)thiophene | An intermediate used in Suzuki cross-coupling reactions to create 2-(bromomethyl)-5-arylthiophenes. | researchgate.net |

Chimeric Drug Design Strategies

Chimeric drug design is an innovative approach that involves linking two or more distinct pharmacophores to create a single molecule with multiple biological activities or improved drug delivery properties. unimi.it this compound and its derivatives can be incorporated into such strategies.